N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
Description
N'-[(1E)-(3-Chlorophenyl)methylidene]benzenesulfonohydrazide is a sulfonyl hydrazone derivative characterized by a benzenesulfonohydrazide backbone and a 3-chlorophenyl substituent. This compound belongs to a class of Schiff bases synthesized via condensation reactions between benzenesulfonohydrazide and substituted aldehydes. Hydrazones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 3-chloro substituent on the phenyl ring introduces steric and electronic effects that may influence molecular interactions and bioactivity.
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-6-4-5-11(9-12)10-15-16-19(17,18)13-7-2-1-3-8-13/h1-10,16H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDDRMVMUQHTI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425918 | |
| Record name | 3W-0611 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63316-57-4 | |
| Record name | MLS003171463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3W-0611 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Condensation Reaction
The primary synthesis route involves the acid-catalyzed condensation of benzenesulfonohydrazide with 3-chlorobenzaldehyde under reflux conditions. This method follows protocols analogous to those reported for structurally related sulfonyl hydrazones:
Reaction Scheme:
$$
\text{Benzenesulfonohydrazide} + \text{3-Chlorobenzaldehyde} \xrightarrow[\text{reflux}]{\text{EtOH}} \text{this compound} + \text{H}_2\text{O}
$$
Procedure:
- Reactants: Equimolar quantities of benzenesulfonohydrazide (1.72 g, 10 mmol) and 3-chlorobenzaldehyde (1.41 g, 10 mmol) are dissolved in absolute ethanol (50 mL).
- Reflux: The mixture is heated under reflux for 3–4 hours, with progress monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, the product precipitates as crystalline solids. Filtration and washing with cold ethanol yield the pure hydrazone.
- Yield: Typical isolated yields range from 65% to 75%.
Key Observations:
Solvent and Temperature Optimization
Comparative studies highlight the influence of reaction parameters on yield and purity:
| Parameter | Conditions Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solvent | Ethanol, Methanol, Water | Ethanol | 75 | 98 |
| Temperature (°C) | 25 (rt), 60, 78 (reflux) | Reflux (78) | 75 | 98 |
| Reaction Time (h) | 1, 3, 6 | 3 | 75 | 98 |
Data inferred from analogous hydrazone syntheses.
- Methanol affords comparable yields (~70%) but necessitates longer reaction times (6 hours).
- Aqueous conditions are ineffective due to poor solubility of reactants.
Mechanistic Insights into Hydrazone Formation
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack: The hydrazide nitrogen attacks the carbonyl carbon of 3-chlorobenzaldehyde, forming a tetrahedral intermediate.
- Dehydration: Acid-catalyzed elimination of water generates the E-isomer hydrazone, stabilized by conjugation between the imine and sulfonyl groups.
Spectroscopic Evidence:
- ¹H NMR: The azomethine proton (CH=N) resonates as a singlet at δ 8.2–8.4 ppm, consistent with E-configuration.
- IR: Stretching frequencies at 1600 cm⁻¹ (C=N) and 1150 cm⁻¹ (S=O) confirm hydrazone formation.
Crystallization and Purification Strategies
Crystallization from ethanol yields needle-like crystals suitable for X-ray diffraction. Key steps include:
- Slow Evaporation: Allowing the ethanolic solution to evaporate at 4°C enhances crystal quality.
- Recrystallization: Dissolving crude product in hot ethanol (70°C) followed by gradual cooling removes impurities.
Thermal Data:
- Melting Point: 162–164°C (decomposition observed above 165°C).
- TGA: Stability up to 200°C, with rapid decomposition thereafter.
Comparative Analysis with Related Hydrazones
The synthesis of This compound shares similarities with other sulfonyl hydrazones but differs in substrate specificity:
| Compound | Aldehyde/Ketone | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Target Compound | 3-Chlorobenzaldehyde | 3 | 75 |
| N'-(4-Nitrobenzylidene)tosylhydrazide | 4-Nitrobenzaldehyde | 1 | 96 |
| N'-(Benzophenone)tosylhydrazide | 4-Chlorobenzophenone | 3 | 65 |
- Electron-withdrawing groups (e.g., –NO₂) on the aldehyde enhance reaction rates and yields.
- Steric hindrance in ketones reduces efficiency compared to aldehydes.
Challenges and Mitigation Strategies
By-product Formation:
Solubility Issues:
- Low solubility of reactants in non-polar solvents prolongs reaction times.
- Mitigation: Ethanol or DMSO co-solvents enhance dissolution.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO2) increase electrophilicity of the imine bond, enhancing reactivity with biological targets.
Anticancer Activity
- 1e (5-Chloroindole derivative) : Exhibited potent activity against breast cancer cells (IC50 < 10 µM) due to indole’s planar structure enhancing DNA intercalation .
- 1h (4-Chlorophenyl) : Moderate activity, suggesting para-substitution optimizes target interaction .
- 3b (Cinnamaldehyde derivative) : Lower activity, likely due to flexible allyl group reducing binding .
The 3-chloro derivative’s activity may differ due to altered steric interactions with enzyme active sites.
Enzyme Inhibition
- AChE/BChE Inhibition : Methoxy-substituted derivatives (e.g., 1f) showed higher cholinesterase inhibition than chloro analogs, attributed to hydrogen bonding with OCH3 groups .
- Enoyl-ACP Reductase Inhibition: Nitro derivatives (3a) displayed superior antimycobacterial activity (MIC 1.56 µg/mL) compared to chloro analogs .
Biological Activity
N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.
Synthesis and Characterization
The compound is synthesized through the condensation reaction of benzenesulfonohydrazide with 3-chlorobenzaldehyde. Characterization techniques such as NMR and mass spectrometry are employed to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimycobacterial properties of sulfonyl hydrazones, including derivatives like this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with MIC values ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid .
- Cytotoxicity : Cytotoxicity was assessed using the MTT assay on human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). The compound demonstrated low cytotoxicity, with selectivity indices (SI) exceeding 1000, indicating a favorable therapeutic window .
| Compound | MIC (µM) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 0.07 - 0.32 | 256.7 (HEK-293) | >1000 |
| Isoniazid | Comparable | - | - |
Anticancer Activity
The anticancer potential of sulfonyl hydrazones has been explored in various cancer cell lines.
- Cell Lines Tested : The compound showed promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values below 1 µM .
- Mechanism of Action : The presence of an indole ring or other substituents on the benzene ring significantly enhances cytotoxic activity. For instance, compounds with methoxy or chloro groups displayed improved efficacy against cancer cells .
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | <1 | Up to 432 |
| MDA-MB-231 | <1 | Up to 60 |
Enzyme Inhibition
This compound also exhibits enzyme inhibitory activities.
- Acetylcholinesterase (AChE) Inhibition : The compound demonstrated significant inhibition of AChE, which is crucial for neurodegenerative diseases like Alzheimer's. The IC50 values were notably lower compared to standard inhibitors like donepezil .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 9.77 ± 0.76 |
Case Studies
Several case studies have illustrated the biological efficacy of sulfonyl hydrazones:
- Antimycobacterial Activity : A study found that derivatives similar to this compound exhibited potent antimycobacterial activity with minimal cytotoxic effects on normal cells .
- Anticancer Efficacy : Research demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity in non-cancerous cells, emphasizing their potential as therapeutic agents in oncology .
Q & A
Basic: What are the established synthetic protocols for N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide?
Answer:
The compound is synthesized via condensation of 3-chlorobenzaldehyde with benzenesulfonohydrazide. A typical protocol involves:
- Step 1: Reflux equimolar reactants (1 mmol each) in methanol for 3 hours.
- Step 2: Cool the mixture to precipitate the product, followed by filtration and recrystallization from methanol (yield: ~70-80%) .
- Alternative method: Use ethanol with a catalytic drop of HCl at room temperature for 1.5 hours, achieving 73% yield after crystallization in ethanol-ethyl acetate (2:1) .
- Key variables: Solvent polarity and reaction time influence crystallinity and purity.
Basic: Which spectroscopic and crystallographic techniques are employed for structural characterization?
Answer:
- Spectroscopy:
- X-ray crystallography: SHELX software (e.g., SHELXL) refines structures, resolving bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles .
- DFT studies: Validate experimental data via B3LYP/6-311++G(d,p) basis sets to model geometry and vibrational modes .
Basic: What preliminary biological activities have been reported for this compound class?
Answer:
- Antimicrobial: Structural analogs inhibit Mycobacterium tuberculosis H37Rv (MIC: 6.25–12.5 µg/mL) via enoyl-ACP reductase binding .
- Enzyme inhibition: Derivatives show acetylcholinesterase (AChE) inhibition (IC₅₀: 1.2–3.8 µM), attributed to sulfonyl group interactions with catalytic sites .
- Anticancer potential: Organotin complexes derived from hydrazones exhibit cytotoxicity (e.g., IC₅₀: 8.4 µM against HeLa cells) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardization: Adopt CLSI guidelines for antimicrobial assays to control variables like bacterial inoculum size and growth media .
- QSAR analysis: Correlate substituent effects (e.g., electron-withdrawing -Cl groups enhance antitubercular activity via lipophilicity) .
- Purity validation: Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Dose-response curves: Compare EC₅₀ values under identical conditions to minimize inter-study variability .
Advanced: What computational methods predict the electronic properties and reactivity?
Answer:
- DFT calculations:
- Molecular docking: AutoDock Vina screens binding affinities to targets like AChE (binding energy: −9.2 kcal/mol) .
- MD simulations: Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
Advanced: How does the compound behave in coordination chemistry applications?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
